4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Descripción general

Descripción

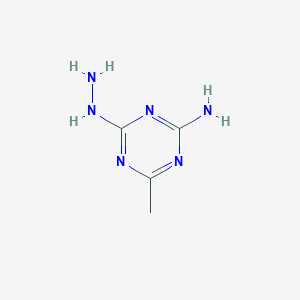

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a hydrazinyl group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position of the triazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine, which is commercially available and serves as the core structure for the triazine ring.

Substitution Reactions: The chlorine atoms at the 2, 4, and 6 positions of the triazine ring are successively substituted by the desired functional groups. The substitution at the 4-position is achieved using hydrazine hydrate, while the substitution at the 6-position is carried out using methylamine.

Reaction Conditions: The reactions are typically conducted in an aqueous solution of sodium hydroxide, which acts as a base to facilitate the substitution reactions. The reaction mixture is heated to promote the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Synthetic Routes and Precursors

The compound is typically synthesized via sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:

-

Initial Substitution : Reaction with methylamine at 0–5°C yields 2-methylamino-4,6-dichloro-1,3,5-triazine .

-

Hydrazine Introduction : Hydrazine hydrate replaces chloride at position 4 under reflux in ethanol, forming 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine .

Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Methylamine, 0°C, 2h | 85% | |

| 2 | Hydrazine hydrate, ethanol, reflux, 4h | 78% |

Reactivity of the Hydrazinyl Group

The hydrazinyl (-NHNH₂) moiety undergoes condensation reactions with carbonyl compounds:

Condensation with Aldehydes

Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) forms hydrazone-linked triazines. For example:

-

Product : 4-(Benzylidenehydrazinyl)-6-methyl-1,3,5-triazin-2-amine

Representative Data

| Aldehyde Substituent | Reaction Time (h) | Yield | Reference |

|---|---|---|---|

| -H (Benzaldehyde) | 4 | 92% | |

| -NO₂ | 6 | 88% | |

| -OCH₃ | 5 | 85% |

Cyclization Reactions

Hydrazinyl groups participate in tetrazole formation with nitriles under acidic conditions, though this is less common in triazine systems .

Triazine Core Reactivity

The electron-deficient triazine ring enables:

Nucleophilic Aromatic Substitution

-

Chlorine Retention : If a chloride remains (e.g., at position 2), it reacts with amines/alcohols at elevated temperatures .

-

Example : Reaction with 2-phenylethanol at 75°C yields 2-(phenethyloxy)-4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine (63% conversion) .

Stability Under Thermal Stress

-

Decomposition Pathway : At >200°C, hydrazo-linked triazines release nitrogen gas (0.5–0.6 moles N₂ per mole compound) via radical mechanisms .

Functionalization for Biological Activity

Derivatives of this compound show antimicrobial and enzyme inhibitory potential:

-

Antimicrobial Activity : Bis-hydrazone analogs exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

DAAO Inhibition : Structural analogs (e.g., 6-hydroxy-triazinediones) inhibit d-amino acid oxidase with IC₅₀ values <100 nM .

Structural Characterization

Key spectral data for validation:

Aplicaciones Científicas De Investigación

Chemistry

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is utilized as:

- A building block for synthesizing more complex heterocyclic compounds.

- A reagent in various organic transformations due to its reactive functional groups.

Biological Activities

Research indicates potential biological activities:

- Antimicrobial properties : The compound has shown effectiveness against various bacterial strains .

- Antiviral and anticancer activities : Ongoing studies are investigating its efficacy against viral infections and cancer cell lines .

Medicinal Applications

Current research focuses on:

- Its role as a therapeutic agent for diseases such as cancer and infectious diseases.

- Mechanisms of action involving interaction with enzymes and modulation of cellular pathways related to proliferation and apoptosis .

Industrial Uses

The compound finds applications in:

- The development of new materials like polymers and dyes due to its unique chemical properties.

Antimicrobial Activity

A study evaluated various derivatives of hydrazinyl-triazines for antimicrobial activity. The derivatives exhibited significant inhibition against several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This suggests potential for developing new antimicrobial agents based on this scaffold .

Neuroprotective Effects

In another study focusing on neurodegenerative diseases, derivatives containing 4-hydrazinyl groups were tested for their ability to inhibit enzymes like BACE1 and GSK-3β. Compounds showed promising results with IC50 values indicating effective inhibition, suggesting their potential application in treating Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparación Con Compuestos Similares

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

4-Amino-6-methyl-1,3,5-triazin-2-amine: This compound lacks the hydrazinyl group, which significantly alters its chemical properties and reactivity.

4-Hydrazinyl-1,3,5-triazin-2-amine: This compound lacks the methyl group at the 6-position, which affects its steric and electronic properties.

6-Methyl-1,3,5-triazin-2-amine: This compound lacks both the hydrazinyl and amino groups, making it less reactive and versatile.

The presence of the hydrazinyl, methyl, and amino groups in this compound makes it unique and highly versatile for various applications in scientific research and industry.

Actividad Biológica

Overview

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the class of 1,3,5-triazines. Its structure includes a hydrazinyl group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position of the triazine ring. This unique arrangement contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 2,4,6-trichloro-1,3,5-triazine.

- Substitution Reactions : Chlorine atoms are substituted with hydrazine hydrate (for the 4-position) and methylamine (for the 6-position).

- Reaction Conditions : The reactions are carried out in an aqueous sodium hydroxide solution under heating conditions to facilitate substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The compound’s mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Antiviral Activity

The compound has also shown promising antiviral activity. It interacts with viral enzymes and inhibits their replication processes. For instance, derivatives of triazine compounds have been evaluated for their ability to inhibit viral proteases and polymerases .

Anticancer Activity

This compound has been studied for its anticancer properties across several cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound was tested against H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines.

- IC50 Values : Some derivatives exhibited IC50 values in the nanomolar range (e.g., 0.05 µM for certain synthesized derivatives), indicating potent antiproliferative effects .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival.

- Nucleic Acid Interaction : It can bind to DNA or RNA structures, interfering with their function and leading to apoptosis in cancer cells .

- Cell Signaling Pathways : The compound modulates signaling pathways associated with cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 4-Amino-6-methyl-1,3,5-triazin-2-amine | Lacks hydrazinyl group | Moderate anticancer | Not specified |

| 4-Hydrazinyl-1,3,5-triazin-2-amine | Lacks methyl group | Reduced reactivity | Not specified |

| 6-Methyl-1,3,5-triazin-2-amines | Lacks both hydrazinyl and amino groups | Less versatile | Not specified |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A study involving synthesized derivatives showed significant inhibition of cancer cell proliferation with IC50 values as low as 0.05 µM against specific cancer lines .

- Antimicrobial Studies : Another research effort demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6/c1-2-7-3(5)9-4(8-2)10-6/h6H2,1H3,(H3,5,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPMVMXSQLPERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381926 | |

| Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27419-09-6 | |

| Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.